molecular formula C7H9IN2 B2453428 5-Iodo-4,6-dimethylpyridin-3-amine CAS No. 2415263-11-3

5-Iodo-4,6-dimethylpyridin-3-amine

Cat. No. B2453428
M. Wt: 248.067
InChI Key: BRGFSTRXDNEEGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki cross-coupling reaction . This reaction involves the use of palladium as a catalyst and arylboronic acids . Another method involves the reduction of nitriles or amides and nitro compounds .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine and 5-chloro-2-iodo-4,6-dimethylpyridin-3-amine can be represented by the Inchi Code 1S/C7H8ClIN2/c1-3-5 (9)4 (2)11-7 (8)6 (3)10/h10H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic aromatic substitutions . For example, the iodination of pyrimidines can be carried out using solid iodine and AgNO3 as an electrophilic iodinating reagent .


Physical And Chemical Properties Analysis

Similar compounds like 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine and 5-chloro-2-iodo-4,6-dimethylpyridin-3-amine are solid in physical form . .

Scientific Research Applications

Complexes with Lanthanide Iodides

Research on complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides provides insights into their structure and character, highlighting their potential in various applications. These complexes have been characterized by chemical analysis, infrared, and conductance studies, suggesting dimeric or polymeric structures involving bridging amine oxide groups (Ramakrishnan & Soundararajan, 1977).

Reactivity in Aromatic and Heteroaromatic Series

The study of aprotic decomposition of 5-amino-3, 4-dimethyl-isoxazole in various solvents, including dimethyl- and trimethyl-pyridines, reveals the formation of 5-aryl- and 5-heteroaryl-isoxazoles. This method offers a new way of obtaining 5-iodo-3, 4-dimethyl-isoxazole, expanding the understanding of the reactivity of heteroaromatic radicals (Vernin et al., 1976).

Role in Pyrimidine Reactions

The synthesis of 4-amino-5-nitro-6-phenylethynylpyrimidines and their reactions with amines and thiols, involving pyridine, demonstrate the compound's significance in the formation of specific pyrimidine derivatives (Čikotienė et al., 2007).

Synthesis and Dioxygen Reactivity

A bis(micro-iodo)dicopper(I) complex supported by a related amine ligand has been synthesized and its reactivity with dioxygen studied. This research provides valuable insights into the chemical behavior and potential applications of such complexes in various fields (Pavlova et al., 2006).

Polymerization Processes

The role of 2,6-dimethylpyridine in the living cationic polymerization of isobutyl vinyl ether highlights its potential in polymer science. It stabilizes the growing carbocation, influencing the livingness of the process (Higashimura et al., 1989).

Thermodynamics of Mixtures

Studies on binary mixtures containing a pyridine base like 2,6-dimethylpyridine provide insights into the thermodynamics of such systems. Understanding these interactions is crucial in various applications, such as in the formulation of chemical solutions and industrial processes (González et al., 2009).

Synthesis of 3-Halo-7-azaindoles

The electrophilic cyclization of 3-alkynyl-N,N-dimethylpyridine-2-amines with molecular iodine, leading to 3-iodo-7-azaindoles, demonstrates the compound's role in synthesizing biologically significant structures (Philips et al., 2019).

properties

IUPAC Name

5-iodo-4,6-dimethylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGFSTRXDNEEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-4,6-dimethylpyridin-3-amine

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